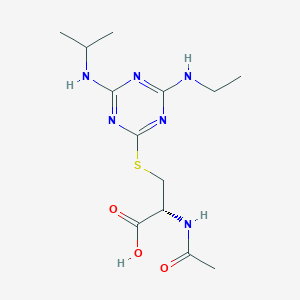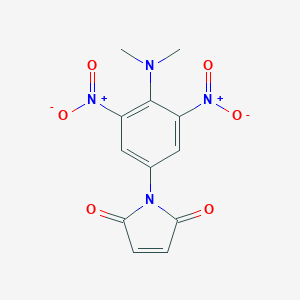
Atrazine mercapturate
Vue d'ensemble
Description
L'atrazine mercapturate est un métabolite de l'herbicide atrazine largement utilisé. L'atrazine est principalement utilisée pour contrôler les mauvaises herbes à feuilles larges et les graminées dans les cultures telles que le maïs, la canne à sucre et le sorgho. L'this compound se forme dans le corps à la suite du processus de détoxification, où l'atrazine subit une conjugaison avec le glutathion suivie d'une conversion en dérivés d'acide mercapturique .
Applications De Recherche Scientifique
Atrazine mercapturate has several scientific research applications, including:
Environmental Monitoring: It is used as a biomarker for human exposure to atrazine, allowing researchers to assess the extent of environmental contamination and human exposure.
Toxicology Studies: It is used to study the toxic effects of atrazine and its metabolites on various organisms, including aquatic species and mammals
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of atrazine in the body.
Analytical Chemistry: It is used in the development and validation of analytical methods for the detection and quantification of atrazine and its metabolites in biological and environmental samples.
Mécanisme D'action
Target of Action
Atrazine mercapturate, a metabolite of the herbicide atrazine, primarily targets the endocrine (hormonal) system . It has been suggested that atrazine is an endocrine disruptor, an agent that alters the natural hormonal system . In addition, it has been reported that this compound acts as an inhibitor of the enzyme acetylcholinesterase , a regulator of neurotransmission in the nervous system .
Mode of Action
The mechanism of action of this compound involves its role as an inhibitor of acetylcholinesterase . By binding to the enzyme’s active site, it impedes the breakdown of acetylcholine, leading to increased concentrations of acetylcholine in the nervous system .
Biochemical Pathways
Atrazine is metabolized in experimental animals and humans through successive N-dealkylation to deethylatrazine or deisopropylatrazine, and didealkylatrazine, followed by glutathione conjugation of atrazine and the above-listed metabolites, and then conversion to mercapturic acid derivatives such as this compound . The dealkylation of atrazine is carried out by microsomal cytochrome P450 enzymes .
Pharmacokinetics
Atrazine is rapidly absorbed from the gastrointestinal tract, based on tissue distribution in case reports of atrazine ingestion and on plasma concentrations and urinary and fecal excretion in single-dose studies in rats . Absorption of atrazine, based on excretion of atrazine and its metabolites in the urine of rats during 72–96 hours after dosing, ranged from at least 37% to at least 66% . The major route of excretion is urinary .
Result of Action
The primary result of this compound’s action is the alteration of the endocrine system . Studies have suggested that atrazine exposure can result in delays or changes in pubertal development in experimental animal studies . In addition, atrazine exposure has been associated with increased risks for preterm delivery and intrauterine growth retardation .
Action Environment
Atrazine and its metabolites, including this compound, have been detected in surface water due to its widespread use worldwide . This may pose a threat to the health of aquatic animals . The detection of atrazine and its metabolites in ground and surface waters used for human consumption raises concern for adverse health effects, including cancer .
Analyse Biochimique
Biochemical Properties
Atrazine mercapturate is detected in urine using an enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS) methods . The ELISA method has shown a 10-fold improvement in the sensitivity of this compound detection compared to previous reports .
Cellular Effects
Atrazine, the parent compound, is known to inhibit photosynthesis in broadleaf weeds and grasses , suggesting that its metabolites may also interact with cellular processes.
Molecular Mechanism
The parent compound, atrazine, exerts its effects by inhibiting photosynthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the elimination of interfering substances in urine by solid phase extraction (SPE) prior to analysis has resulted in a 10-fold improvement in the sensitivity of this compound detection .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'atrazine mercapturate est généralement synthétisée par la voie métabolique impliquant la conjugaison de l'atrazine avec le glutathion. Ce processus est catalysé par l'enzyme glutathion S-transférase, conduisant à la formation d'un conjugué atrazine-glutathion. Ce conjugué est ensuite transformé en this compound .
Méthodes de production industrielle : Dans les milieux industriels, la production d'this compound implique l'utilisation d'une extraction en phase solide couplée à la chromatographie liquide haute performance-spectrométrie de masse en tandem (SPE-HPLC-MS/MS). Cette méthode permet la quantification et l'analyse efficaces de l'atrazine et de ses métabolites dans des échantillons biologiques .
Analyse Des Réactions Chimiques
Types de réactions : L'atrazine mercapturate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, conduisant à des produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure d'aluminium et de lithium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation de sulfoxydes et de sulfones .
4. Applications de la recherche scientifique
L'this compound a plusieurs applications de recherche scientifique, notamment :
Surveillance environnementale : Il est utilisé comme biomarqueur de l'exposition humaine à l'atrazine, permettant aux chercheurs d'évaluer l'étendue de la contamination environnementale et de l'exposition humaine.
Études toxicologiques : Il est utilisé pour étudier les effets toxiques de l'atrazine et de ses métabolites sur divers organismes, y compris les espèces aquatiques et les mammifères
Pharmacocinétique : Il est utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de l'atrazine dans l'organisme.
5. Mécanisme d'action
L'this compound exerce ses effets par l'inhibition de la photosynthèse dans les plantes. Ceci est réalisé en bloquant la chaîne de transport des électrons dans les chloroplastes, conduisant à la perturbation de la production d'énergie et finalement à la mort de la plante . Chez les animaux, l'atrazine et ses métabolites, y compris l'this compound, peuvent perturber la signalisation endocrine, conduisant à divers effets reproducteurs et développementaux .
Comparaison Avec Des Composés Similaires
L'atrazine mercapturate est similaire à d'autres métabolites de l'atrazine, tels que la déséthylatrazine et la désisopropylatrazine. Il est unique dans sa formation par la conjugaison avec le glutathion et la conversion subséquente en dérivés d'acide mercapturique . D'autres composés similaires comprennent :
Déséthylatrazine : Formé par la désalkylation de l'atrazine.
Désisopropylatrazine : Formé par la désalkylation de l'atrazine.
Diaminochlorotriazine : Formé par la désalkylation ultérieure de la déséthylatrazine et de la désisopropylatrazine.
L'this compound se distingue par sa voie métabolique spécifique et son utilisation comme biomarqueur de l'exposition humaine à l'atrazine .
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXBVCDDNBLJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160763 | |
| Record name | Atrazine mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138722-96-0 | |
| Record name | Atrazine mercapturate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrazine mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)












